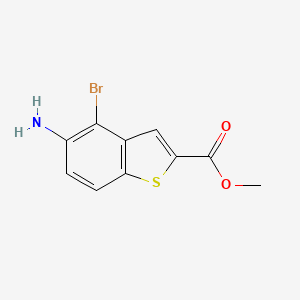

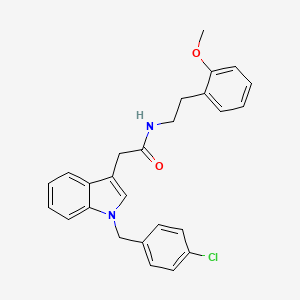

![molecular formula C15H11ClN2O4 B2486107 3-(2-Chlorophenyl)imidazo[1,5-a]pyridine oxalate CAS No. 475041-05-5](/img/structure/B2486107.png)

3-(2-Chlorophenyl)imidazo[1,5-a]pyridine oxalate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

"3-(2-Chlorophenyl)imidazo[1,5-a]pyridine oxalate" is part of a broader class of compounds known for their diverse chemical properties and potential biological activities. These compounds are synthesized through various chemical reactions, showcasing a range of applications in organic chemistry and pharmaceuticals. The synthesis and study of such compounds are essential for developing new materials and drugs.

Synthesis Analysis

The synthesis of imidazo[1,5-a]pyridine derivatives involves multiple steps, including the condensation-cyclization of aldehydes and aryl-2-pyridylmethylamines. This process can be catalyzed by elemental sulfur or copper, leading to a variety of substituted imidazo[1,5-a]pyridines. Studies have shown the efficiency of these methods in producing desired compounds with good yields and functional group tolerance (Shibahara et al., 2009; Rao et al., 2017).

Molecular Structure Analysis

The molecular structure of imidazo[1,5-a]pyridine derivatives often exhibits significant planarity and conjugation, which can be crucial for their chemical properties and biological activities. Studies involving X-ray crystallography have detailed the planar structures and bonding patterns within these compounds, contributing to our understanding of their reactivity and interaction potentials (Bourichi et al., 2016).

Chemical Reactions and Properties

Imidazo[1,5-a]pyridine compounds participate in various chemical reactions, including electrochemical tandem sp3(C–H) double amination and metal-free synthesis involving elemental sulfur. These reactions enable the introduction of functional groups and modifications to the imidazo[1,5-a]pyridine core, expanding the utility and applicability of these compounds (Wang et al., 2022; Sheng et al., 2018).

Physical Properties Analysis

The physical properties of imidazo[1,5-a]pyridines, such as solubility, melting point, and crystal structure, are influenced by their molecular structure and substituents. These properties are essential for determining the compounds' suitability for various applications, including pharmaceuticals and materials science.

Chemical Properties Analysis

Imidazo[1,5-a]pyridine derivatives exhibit a range of chemical properties, including fluorescence and reactivity towards nucleophiles and electrophiles. The presence of the imidazo[1,5-a]pyridine moiety imparts unique electronic characteristics, making these compounds interesting targets for chemical synthesis and application development (Shibahara et al., 2009).

Wissenschaftliche Forschungsanwendungen

Corrosion Inhibition

Imidazo[4,5-b] pyridine derivatives, closely related to the chemical structure of interest, have demonstrated significant inhibition performance against mild steel corrosion in acidic environments. These inhibitors show high efficiency, with specific derivatives achieving up to 90% inhibition at minimal concentrations. Their behavior as mixed-type inhibitors has been validated through various analytical techniques, including Potentiodynamic Polarization (PDP), Electrochemical Impedance Spectroscopy (EIS), and Density Functional Theory (DFT) analyses. This research underscores the potential of imidazo pyridine derivatives in corrosion protection applications, particularly in industries where mild steel is extensively used and susceptible to acid-induced corrosion (Saady et al., 2021).

Biological Activity

Studies on derivatives of imidazo[1,2-a]pyridine have revealed moderate biological activity against both Gram-positive and Gram-negative bacteria, as well as fungi. The synthesis and biological screening of these compounds contribute to the expanding library of bioactive molecules with potential applications in developing new antimicrobial agents. While specific activities vary, the research highlights the structural versatility and potential therapeutic value of imidazo pyridine derivatives (Bhuva et al., 2015).

Synthesis and Chemical Transformations

Recent advancements in synthetic chemistry have enabled the efficient production of 3-acyl imidazo[1,5-a]pyridines, which are prominent in pharmaceutical research. These compounds have traditionally been synthesized through multi-step reactions but can now be produced in a single step using electrochemical methods. This breakthrough simplifies the synthesis process, potentially accelerating the development of new pharmaceuticals and reducing production costs (Wang et al., 2022).

Advanced Materials and Catalysis

Imidazo pyridine derivatives have also found applications in the field of materials science and catalysis. For instance, copper-catalyzed tandem oxidative C–H amination/cyclizations provide a straightforward method for synthesizing imidazo[1,2-a]pyridines. This approach has facilitated the efficient synthesis of complex molecules, including pharmaceutical compounds like Zolimidine, used for treating peptic ulcers. The methodology exemplifies the utility of imidazo pyridine derivatives in synthesizing biologically active compounds and highlights the role of metal-catalyzed reactions in modern synthetic chemistry (Pericherla et al., 2013).

Zukünftige Richtungen

Given the growing interest in imidazo[1,5-a]pyridine derivatives , it’s likely that future research will continue to explore their synthesis, properties, and potential applications. This could include the development of new synthetic methods, the discovery of new biological activities, and the design of new materials based on these compounds.

Eigenschaften

IUPAC Name |

3-(2-chlorophenyl)imidazo[1,5-a]pyridine;oxalic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9ClN2.C2H2O4/c14-12-7-2-1-6-11(12)13-15-9-10-5-3-4-8-16(10)13;3-1(4)2(5)6/h1-9H;(H,3,4)(H,5,6) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLYDWRFQKZUOGQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NC=C3N2C=CC=C3)Cl.C(=O)(C(=O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11ClN2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[3-(6,7-Dihydro-4H-thieno[3,2-c]pyridin-5-yl)azetidin-1-yl]thieno[2,3-d]pyrimidine](/img/structure/B2486024.png)

![2-((6-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(4-sulfamoylphenyl)acetamide](/img/structure/B2486029.png)

![5-[1-(ethylsulfonyl)piperidin-3-yl]-4-isobutyl-4H-1,2,4-triazole-3-thiol](/img/structure/B2486032.png)

![2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)-N-(2-oxotetrahydrothiophen-3-yl)propanamide](/img/structure/B2486033.png)

![2-((4-Chlorophenyl)sulfonyl)-1-(p-tolyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2486034.png)

![3-(2-(2-((2,3-dimethylphenyl)amino)-2-oxoethyl)-1,5-dioxo-1,2-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-4(5H)-yl)-N-isobutylpropanamide](/img/structure/B2486035.png)

![1-[6-(phenylthio)pyridazin-3-yl]-N-(4-pyrrolidin-1-ylbenzyl)piperidine-4-carboxamide](/img/structure/B2486036.png)

![N-(1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-3-fluoro-4-methoxy-N-methylbenzenesulfonamide](/img/structure/B2486044.png)

![6,6-Dimethyl-5,7-dihydropyrazolo[5,1-b][1,3]oxazine-3-sulfonamide](/img/structure/B2486047.png)